T16AInh-A01

概述

科学研究应用

T16Ainh-A01 具有广泛的科学研究应用,包括:

化学: 用作研究钙激活氯离子通道的功能和调节的工具化合物。

生物学: 研究 TMEM16A 在各种生理过程中的作用,例如上皮液分泌和平滑肌收缩。

医学: 探索 TMEM16A 相关的疾病中的潜在治疗应用,例如囊性纤维化、哮喘和某些癌症。

作用机制

T16Ainh-A01 通过抑制 TMEM16A 介导的氯离子电流发挥作用。该化合物与 TMEM16A 通道结合,阻断氯离子流,从而调节通道的活性。 这种抑制影响各种细胞过程,包括离子转运、细胞体积调节和信号转导 .

生化分析

Biochemical Properties

T16AInh-A01 plays a significant role in biochemical reactions by inhibiting the TMEM16A-mediated chloride currents . This compound interacts with this channel, thereby affecting the flow of chloride ions across the cell membrane .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it strongly inhibits the chloride current in salivary gland cells . It has been observed to have very little effect in airway and intestinal cells . This compound influences cell function by modulating the activity of the TMEM16A channel, which in turn affects the chloride ion balance within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TMEM16A channel and inhibiting its activity . This results in a decrease in the flow of chloride ions across the cell membrane

Metabolic Pathways

This compound is involved in the regulation of chloride ion balance in cells by inhibiting the TMEM16A channel

准备方法

合成路线和反应条件

T16Ainh-A01 是通过多步合成过程合成的,该过程涉及氨基苯基噻唑核的形成。合成通常从制备中间体化合物开始,然后进行环化和官能团修饰,从而得到最终产物。 特定的反应条件,如温度、溶剂和催化剂,会进行优化,以实现高产率和纯度 .

工业生产方法

This compound 的工业生产涉及实验室合成过程的放大。这包括优化大规模反应的反应条件,确保一致的质量控制,并实施高效的纯化技术。 该化合物通常以固体形式生产,并在受控条件下储存以保持稳定 .

化学反应分析

反应类型

T16Ainh-A01 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰官能团,可能改变化合物的活性。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂。 反应条件,如温度、pH 和溶剂选择,被仔细控制以实现所需的转化 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以引入新的官能团,可能增强或改变化合物的生物活性 .

相似化合物的比较

类似化合物

尼氟柳酸: 另一种钙激活氯离子通道抑制剂,但具有不同的选择性和效力。

CaCCinh-A01: 一种结构相关的化合物,对 TMEM16A 具有类似的抑制作用。

T16Ainh-B01: T16Ainh-A01 的衍生物,具有修饰的化学结构,可能具有不同的生物活性.

独特性

This compound 由于其对 TMEM16A 的高效力和选择性而独一无二。其对钙激活氯离子通道的特定抑制使其成为研究 TMEM16A 生理和病理作用的宝贵工具。 此外,其明确的作用机制和用于研究目的的可用性使其与其他类似化合物区分开来 .

如果您有任何具体问题或需要更多详细信息,请随时提出!

生物活性

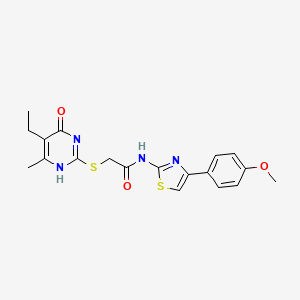

The compound 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that combines pyrimidine and thiazole moieties. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The key functional groups include a pyrimidine ring, a thiazole ring, and an acetamide group, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, preliminary studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Initial studies have indicated cytotoxic effects on certain cancer cell lines. For example, derivatives of pyrimidine and thiazole are known to inhibit key enzymes and receptors involved in cancer cell proliferation. The interaction of this compound with proteins related to cell signaling pathways may lead to apoptosis in cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair, similar to other pyrimidine derivatives .

- Receptor Modulation : It may interact with specific receptors or proteins that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various compounds including derivatives of the target molecule against E. coli and S. aureus . The results demonstrated that the tested compounds exhibited significant antibacterial activity, supporting the potential use of the target compound as an antimicrobial agent .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines such as HepG2 and HCT116 revealed that compounds similar to 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide showed promising growth inhibition compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and pyridine rings | Anticonvulsant |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | Thiazolidine structure | Antitumor |

| 5-Ethyl-5-phenyldihydro-pyrimidinetrione | Pyrimidine derivative | Antimicrobial |

属性

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIYTNYMBWYHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552309-42-9 | |

| Record name | 552309-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of T16Ainh-A01?

A1: this compound selectively inhibits Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A) [].

Q2: How does this compound interact with ANO1 channels?

A2: While the precise binding site of this compound on ANO1 remains to be fully elucidated, studies suggest it may involve competitive interaction with calcium binding sites or electrostatic repulsion at the cytoplasmic surface of the channel, ultimately blocking chloride ion conductance [].

Q3: What are the downstream effects of ANO1 inhibition by this compound?

A3: Inhibiting ANO1 with this compound can lead to various downstream effects depending on the cell type and physiological context. Some observed effects include:

- Reduced cell proliferation and migration: This has been observed in various cell types, including human lung fibroblasts, airway and intestinal epithelial cells, brain capillary endothelial cells, and cancer cell lines [, , , ].

- Suppressed collagen secretion: this compound has shown potential in reducing collagen secretion in cardiac fibroblasts, suggesting a potential role in mitigating fibrosis [].

- Modulation of smooth muscle tone: In airway smooth muscle, this compound can induce relaxation, while in vascular smooth muscle, it can inhibit pressure-induced myogenic constriction [, ].

- Altered neuronal excitability: this compound has been shown to modulate synaptic transmission in the retina and affect pain signaling in sensory neurons [, ].

Q4: Does this compound affect the activity of other chloride channels?

A4: While considered a selective ANO1 inhibitor, this compound has been reported to partially inhibit the volume-regulated anion channel (VRAC) at higher concentrations []. This finding highlights the need for careful interpretation of results when using this compound in systems where other chloride channels might be present.

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not provide details on the spectroscopic characterization of this compound.

Q7: How stable is this compound under various experimental conditions?

A7: The stability of this compound under different experimental conditions, such as varying temperatures, pH levels, or exposure to light, is not explicitly discussed in the provided research excerpts. Further investigation into the compound's stability profile would be beneficial for researchers planning to utilize it in their experiments.

Q8: What is the potency of this compound in inhibiting ANO1?

A8: this compound inhibits ANO1 with an IC50 of approximately 1 μM []. This signifies its high potency in blocking ANO1-mediated chloride currents.

Q9: What are the potential therapeutic applications of this compound?

A9: Given its inhibitory action on ANO1, this compound has garnered interest as a potential therapeutic agent for various conditions, including:

- Pulmonary fibrosis: By reducing collagen secretion and myofibroblast differentiation, this compound might be beneficial in mitigating lung fibrosis [].

- Hypertension: this compound's ability to relax airway smooth muscle and inhibit vascular smooth muscle contraction suggests potential applications in managing hypertension and asthma [, ].

- Pain: this compound's involvement in modulating pain signaling pathways, as evidenced by its effects on capsaicin-induced pain behaviors, highlights its potential as an analgesic [].

- Cancer: Studies have demonstrated that this compound can suppress the proliferation, migration, and invasion of various cancer cell lines, indicating its potential as an anti-cancer agent [, , ].

- Diabetic erectile dysfunction []

- Chronic rhinosinusitis []

- Human respiratory syncytial virus infection []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。